molecular formula C9H17NO2 B2939211 Methyl 1-amino-4-methylcyclohexane-1-carboxylate CAS No. 1298175-49-1

Methyl 1-amino-4-methylcyclohexane-1-carboxylate

Cat. No.: B2939211
CAS No.: 1298175-49-1
M. Wt: 171.24
InChI Key: QXRALRQVSKYBDB-XWEPSHTISA-N
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Description

Methyl 1-amino-4-methylcyclohexane-1-carboxylate is a chemical compound with the molecular formula C9H17NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its cyclohexane ring structure, which is substituted with an amino group and a methyl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the reaction of 4-methylcyclohexanone with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-methylcyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 1-amino-4-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound’s cyclohexane ring provides a hydrophobic environment that can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-amino-4-methylcyclohexane-1-carboxylate is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

methyl 1-amino-4-methylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7-3-5-9(10,6-4-7)8(11)12-2/h7H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRALRQVSKYBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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